molecular formula C10H17N3O2 B6362400 1-Heptyl-4-nitro-1H-pyrazole CAS No. 1240579-42-3

1-Heptyl-4-nitro-1H-pyrazole

Cat. No.: B6362400
CAS No.: 1240579-42-3
M. Wt: 211.26 g/mol
InChI Key: UIPZVZJSJXEYOS-UHFFFAOYSA-N
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Description

1-Heptyl-4-nitro-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and are widely used in various sectors, including medicine, agriculture, and material science

Preparation Methods

Chemical Reactions Analysis

1-Heptyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts such as palladium and copper. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Heptyl-4-nitro-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Heptyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Heptyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as 1-phenyl-3-methyl-1H-pyrazole and 1-(4-chlorophenyl)-4-nitro-1H-pyrazole. While these compounds share a similar core structure, the presence of different substituents (e.g., heptyl, phenyl, chlorophenyl) imparts unique chemical properties and biological activities. For instance, the heptyl group in this compound enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-heptyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-2-3-4-5-6-7-12-9-10(8-11-12)13(14)15/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPZVZJSJXEYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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